(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide
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Overview
Description
The compound (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bicyclic octane core, a quinoline moiety, and multiple functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
Molecular Formula |
C29H29BrF6N2O2 |
---|---|
Molecular Weight |
631.4 g/mol |
IUPAC Name |
(R)-[(1S,2S,4S,5R)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C29H29F6N2O2.BrH/c1-3-18-16-37(15-17-10-20(28(30,31)32)13-21(11-17)29(33,34)35)9-7-19(18)12-26(37)27(38)23-6-8-36-25-5-4-22(39-2)14-24(23)25;/h3-6,8,10-11,13-14,18-19,26-27,38H,1,7,9,12,15-16H2,2H3;1H/q+1;/p-1/t18-,19-,26-,27+,37+;/m0./s1 |
InChI Key |
CEPBZHWOOPGNNH-SSKPESCWSA-M |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O.[Br-] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O.[Br-] |
Origin of Product |
United States |
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